![molecular formula C21H23N3O4 B3004167 5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 869465-31-6](/img/structure/B3004167.png)
5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione
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Description
The compound "5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione" is a complex organic molecule that likely contains several functional groups, including a pyridopyrimidine trione moiety. This structure suggests potential pharmacological activity, making it a candidate for drug development. The presence of a furo[3',4':5,6]pyrido[2,3-d]pyrimidine skeleton indicates a bicyclic system that may contribute to the compound's chemical properties and biological activity.
Synthesis Analysis
The synthesis of related pyridopyrimidine triones has been reported using oxidative aromatization methods. For instance, a simple and efficient method for synthesizing pyrido[4,3-d]pyrimidine-2,4-diones and pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones has been developed, which involves the oxidative aromatization of tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . Although the exact synthesis of the compound is not detailed, it is likely that similar methodologies could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrimidine triones has been characterized using various techniques, including X-ray crystallography and computational methods like Density Functional Theory (DFT). For example, the 3D structure of a bis(pyrimidine-2,4,6(1H,3H,5H)-trione) derivative was confirmed by single-crystal X-ray structure determination, and its molecular structure was calculated using DFT, showing good agreement with experimental data . This suggests that the molecular structure of the compound could also be analyzed using similar methods to understand its geometry and electronic properties.
Chemical Reactions Analysis
Pyrimidine triones are known to be reactive and can undergo various chemical reactions. For instance, they can condense with aromatic aldehydes to form arylmethylidene derivatives . The reactivity of the compound towards such condensation reactions could be inferred, potentially leading to a variety of derivatives with different substituents affecting the molecule's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine triones can be deduced from their molecular structure. For example, the electronic spectra, NMR chemical shifts, and molecular electrostatic potential (MEP) of related compounds have been calculated, indicating the most reactive sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Future Directions
properties
IUPAC Name |
8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-9-24-18-17(19(25)23-21(24)27)15(16-14(22-18)10-28-20(16)26)13-7-5-12(6-8-13)11(2)3/h5-8,11,15,22H,4,9-10H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTTZPOAPAUMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C(C)C)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione |
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